3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde
Description
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde (IUPAC name: 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzaldehyde) is a synthetic benzaldehyde derivative featuring an ethoxy group at the 3-position and a pyridin-3-ylmethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol (calculated). The compound is structurally characterized by the electron-withdrawing aldehyde group and the mixed electronic effects of the ethoxy (electron-donating) and pyridinylmethoxy (electron-withdrawing due to the pyridine ring) substituents. This combination makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15-8-12(10-17)5-6-14(15)19-11-13-4-3-7-16-9-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGIAAVQBFGFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and pyridin-3-ylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde, the following structural analogs are compared based on substituents, synthesis, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Donating vs. Positional Isomerism: 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (methoxy at 4, pyridinyl at 3) exhibits distinct electronic and steric properties compared to the target compound, affecting reactivity in coupling reactions .
Synthesis Methods: Most analogs are synthesized via nucleophilic substitution of 3-ethoxy-4-hydroxybenzaldehyde with appropriate alcohols (e.g., pyridin-3-ylmethanol) under basic conditions (K₂CO₃/DMF) . Yields vary with steric hindrance: For example, 4-(Cyclopropylmethoxy)benzaldehyde (16a) achieved 84% yield, while bulkier substituents may require optimized conditions .
Physicochemical Properties :
- Polarity : The pyridine ring in the target compound increases polarity compared to phenyl or aliphatic substituents, influencing solubility and chromatographic retention (e.g., higher retention on ODS columns than methylbenzoate derivatives) .
- Thermal Stability : Aliphatic ethers (e.g., pentyloxy) generally exhibit lower melting points than aromatic analogs .
Synthetic analogs like 4-(Pyridin-3-ylmethoxy)benzaldehyde (16e) are intermediates in anticancer drug development .
Biological Activity
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound notable for its unique molecular structure, which includes an ethoxy group, a pyridine moiety, and a benzaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme modulation and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.28 g/mol. The compound's structure allows it to engage in various chemical interactions, making it a valuable intermediate in organic synthesis and potentially useful in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.28 g/mol |
| Solubility | Soluble in ethanol, acetone |
| Functional Groups | Ethoxy, pyridine, aldehyde |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The compound's planar structure and functional groups enhance its potential to bind with biological macromolecules.
Enzyme Interaction Studies
Research has indicated that compounds similar to this compound can inhibit enzymes associated with metabolic pathways. For instance, studies on related benzaldehyde derivatives have shown their potential as inhibitors of thymidylate kinase in Mycobacterium tuberculosis, suggesting a similar pathway for this compound .
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of various substituted benzaldehydes, this compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds found that derivatives with similar structures could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound might also possess anti-inflammatory activity through modulation of immune responses.
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : NMR studies confirm the presence of the ethoxy and pyridine groups.
- Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands corresponding to the aldehyde functional group and the ethoxy moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
